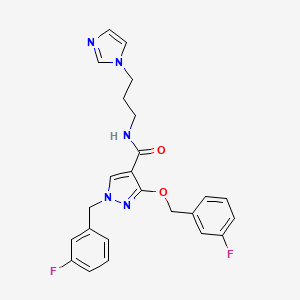![molecular formula C21H13F3N2OS B2517278 N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 303147-77-5](/img/structure/B2517278.png)
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a compound that is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as cyano, phenylsulfanyl, and trifluoromethyl groups attached to a benzenecarboxamide core. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including acylation, cycloaddition, and condensation reactions. For instance, the synthesis of a prodrug for an antiarthritic agent involved cycloaddition followed by hydrolysis . Another example is the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . These methods could potentially be adapted for the synthesis of N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the molecular structure of compounds . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) . These techniques would be relevant for analyzing the molecular structure of N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of a molecule can be estimated by investigating the molecular electrostatic potential (MEP) surface map and performing potential energy surface (PES) scans . These studies can provide insights into the sites of reactivity and the types of chemical reactions the compound may undergo. For example, the presence of a cyano group could make the compound a candidate for nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical properties such as melting points and phase transitions can be studied using thermal analysis . The presence of polymorphism in compounds with similar functional groups indicates that N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide may also exhibit different solid forms with distinct physical properties. The chemical properties, such as antioxidant activity, can be determined using assays like the DPPH free radical scavenging test .
Relevant Case Studies
Case studies of similar compounds provide insights into potential applications and biological activities. For example, a compound with a trifluoromethyl group exhibited antitumor activity , suggesting that N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide could also have biological relevance. Additionally, the colorimetric sensing of fluoride anions by a benzamide derivative indicates the potential for N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide to act as a sensor or probe due to its similar functional groups .
科学的研究の応用
Benzene-1,3,5-tricarboxamide Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their versatility in supramolecular chemistry, offering a range of scientific applications from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives applications in the biomedical field. This demonstrates the adaptability of benzene derivatives in creating structures with potential for high-precision applications in material science and medicine (Cantekin, de Greef, & Palmans, 2012).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
Research into cyanobacteria has uncovered a diversity of compounds with antibacterial, antifungal, and antimycobacterial activities. These studies suggest that cyanobacteria could be a rich source of bioactive compounds, hinting at the potential for N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide and similar compounds to possess antimicrobial properties or to act as precursors for the development of new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Ionic Liquids for Solubility and Phase Behavior Studies
The study of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has shown remarkable solubility for various solutes, including aliphatic and aromatic compounds. This research indicates that ionic liquids could serve as a medium for studying the solubility and reactivity of complex organic compounds, potentially including N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide, for applications ranging from pharmaceutical synthesis to material processing (Visak et al., 2014).
Advanced Oxidation Processes for Environmental Applications
Advanced Oxidation Processes (AOPs) have been studied for the degradation of various compounds, offering a pathway to mitigate environmental contamination. This approach could be relevant for understanding the environmental impact and degradation pathways of complex organic compounds, potentially including the targeted benzene derivative (Qutob et al., 2022).
特性
IUPAC Name |
N-(3-cyano-4-phenylsulfanylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)16-6-4-5-14(11-16)20(27)26-17-9-10-19(15(12-17)13-25)28-18-7-2-1-3-8-18/h1-12H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGHORCMHILFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)
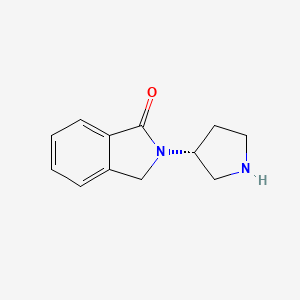
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
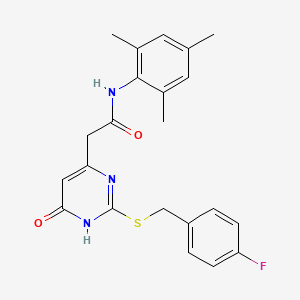
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)
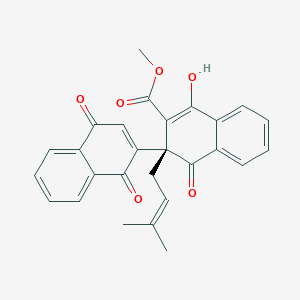

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
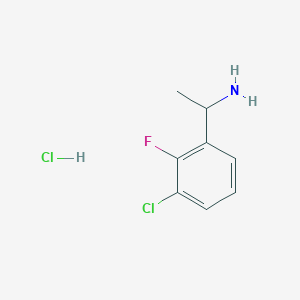
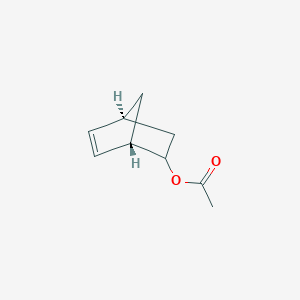
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
